

# Thermochemical Properties of Substituted Furan Compounds: A Technical Guide

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## Compound of Interest

Compound Name: (S)-1-(5-methylfuran-2-yl)propan-1-amine

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## Introduction

Furan and its substituted derivatives are a critical class of heterocyclic organic compounds, distinguished by a five-membered aromatic ring containing one oxygen atom.<sup>[1]</sup> These compounds are not only foundational building blocks in organic synthesis but are also integral to the fields of biofuel development, pharmaceuticals, and materials science. An accurate understanding of their thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is paramount for designing and optimizing chemical processes, predicting reaction outcomes, ensuring process safety, and evaluating the stability of novel drug candidates.

This technical guide provides a consolidated overview of the thermochemical properties of substituted furan compounds. It details the primary experimental and computational methodologies used to determine these properties, presents quantitative data in a structured format for easy comparison, and illustrates key workflows and concepts through diagrams.

## Experimental Determination of Thermochemical Properties

The foundation of thermochemical data lies in precise calorimetric measurements. Several key experimental techniques are employed to determine the energetic properties of furan derivatives.

## Experimental Protocol: Combustion Bomb Calorimetry

This technique is the primary method for determining the standard enthalpy of formation ( $\Delta_f H^\circ$ ) of organic compounds in their condensed state (solid or liquid).<sup>[2]</sup>

- **Sample Preparation:** A precise mass (typically 0.5-1.0 g) of the furan compound is pressed into a pellet.<sup>[2][3]</sup> For volatile liquids, the sample is encapsulated in a container of known combustion energy.
- **Bomb Assembly:** The sample pellet is placed in a crucible within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire (e.g., iron or platinum) of known mass is positioned to contact the sample.<sup>[2]</sup> A small, known amount of water is often added to the bomb to ensure all water formed during combustion is in the liquid state.
- **Pressurization and Combustion:** The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete and rapid combustion.<sup>[3]</sup>
- **Calorimetry:** The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). After thermal equilibrium is reached, the sample is ignited electrically.
- **Data Acquisition:** The temperature change of the water bath is meticulously recorded with a high-precision thermometer (to 0.001 K) until a final, stable temperature is reached.
- **Calculation:** The heat released by the combustion ( $q$ ) is calculated from the temperature rise ( $\Delta T$ ) and the previously determined heat capacity of the calorimeter system ( $C_{cal}$ ).  $C_{cal}$  is found by burning a standard substance like benzoic acid, for which the energy of combustion is accurately known.<sup>[4]</sup> After applying corrections (e.g., for fuse wire combustion and nitric acid formation), the standard internal energy of combustion ( $\Delta_c U^\circ$ ) is determined. This is then converted to the standard enthalpy of combustion ( $\Delta_c H^\circ$ ), from which the standard enthalpy of formation in the condensed phase is calculated using Hess's Law.<sup>[4]</sup>

## Experimental Protocol: Calvet-Type Microcalorimetry

To determine the gas-phase enthalpy of formation, the enthalpy of phase change (vaporization or sublimation) must be measured. Calvet-type microcalorimetry is a highly accurate method for this purpose, especially for samples available in small quantities (1-5 mg).[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Apparatus:** The system uses a heat-flow calorimeter with twin thermopile detectors for differential measurement, providing high sensitivity.[\[5\]](#) One element holds the sample cell, and the other holds a reference cell.
- **Drop Method (for Heat Capacity):** A sample at a known initial temperature (e.g., room temperature) is dropped into the pre-heated calorimeter at the measurement temperature. The resulting heat flow detected by the thermopiles is integrated over time to determine the change in enthalpy, from which the heat capacity can be derived.
- **Vaporization/Sublimation Measurement:** The sample is placed in a cell connected to a vacuum line. The sample is dropped into the heated calorimetric zone, where it vaporizes or sublimates under vacuum.[\[6\]](#) The heat absorbed during this endothermic process is measured by the thermopile. The integrated heat flow, corrected for any background effects, directly yields the enthalpy of the phase transition at that temperature.[\[5\]](#)

## Experimental Protocol: Knudsen Effusion Method

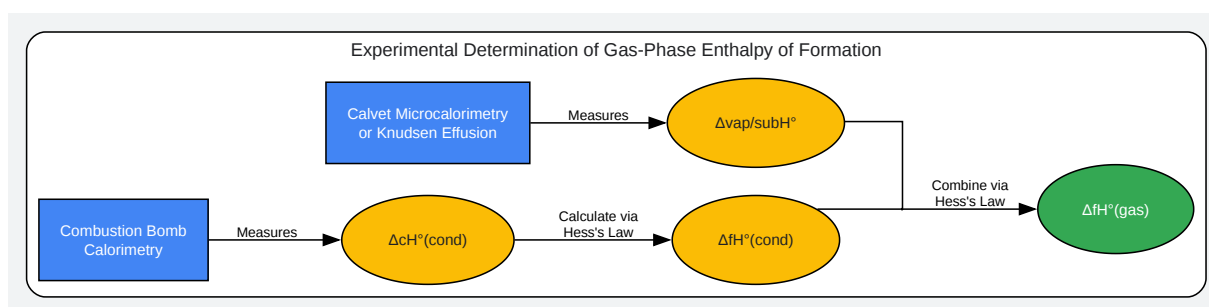
This dynamic gravimetric technique is used to measure the very low vapor pressures of solids and low-volatility liquids, from which the enthalpy of sublimation can be derived via the Clausius-Clapeyron equation.[\[8\]](#)[\[9\]](#)

- **Cell Preparation:** A small amount of the sample is placed inside a "Knudsen cell," which is an isothermal container with a small, well-defined orifice.[\[10\]](#)
- **Measurement:** The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.[\[11\]](#) Molecules from the sample effuse through the orifice into the vacuum.
- **Data Acquisition:** The rate of mass loss (  $dm/dt$  ) from the cell is measured over time using a high-precision microbalance.[\[8\]](#)
- **Calculation:** The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation:  $P = (dm/dt) * \sqrt{2\pi RT/M} / A$  where M is the molar mass, T is the

temperature,  $R$  is the ideal gas constant, and  $A$  is the area of the orifice.[12]

- Enthalpy of Sublimation: By measuring the vapor pressure at several different temperatures, a plot of  $\ln(P)$  versus  $1/T$  is generated. The slope of this plot is equal to  $-\Delta_{\text{sub}}H^\circ/R$ , allowing for the determination of the standard enthalpy of sublimation.

The following diagram illustrates the logical workflow for combining these experimental techniques to determine the gas-phase standard enthalpy of formation.



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**Caption:** Experimental workflow for determining gas-phase enthalpy of formation.

## Computational Methodologies

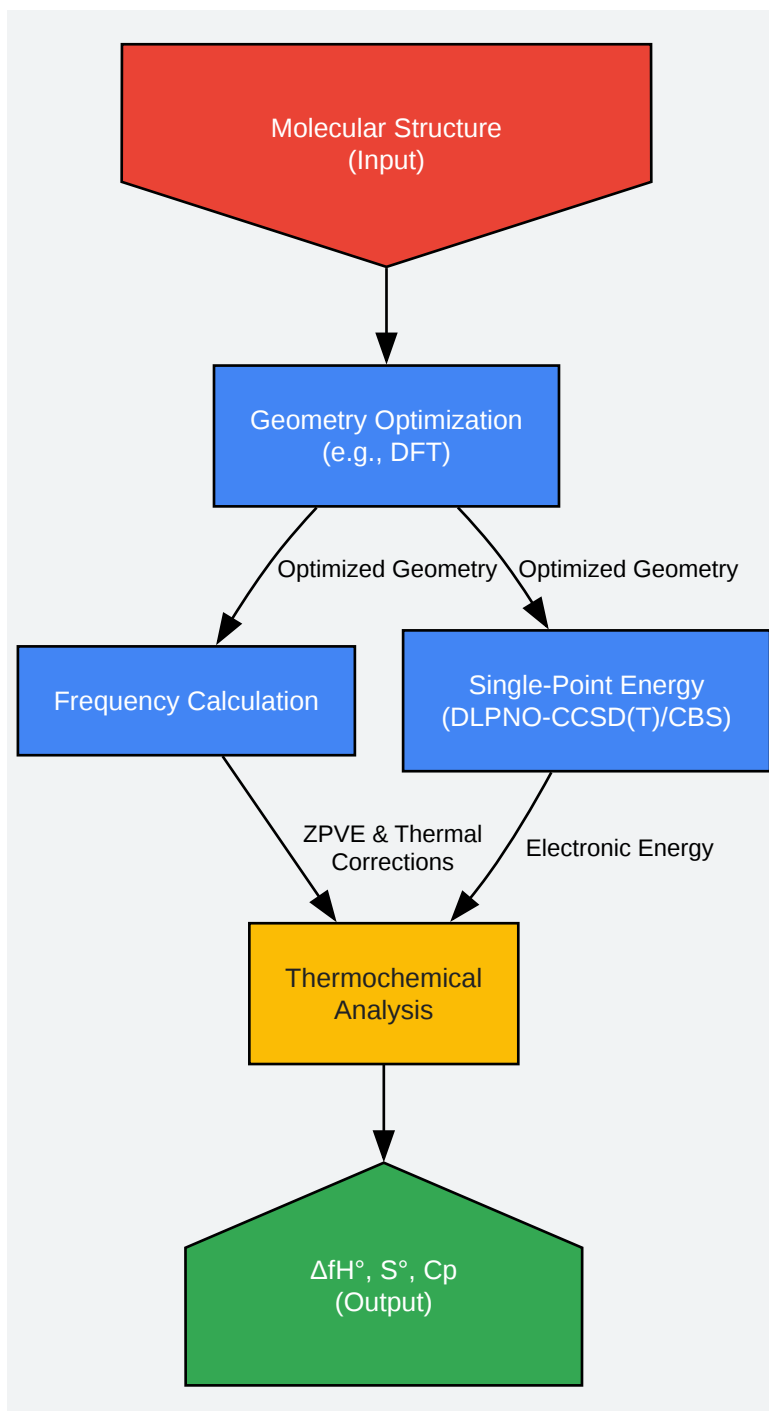
Alongside experimental work, computational quantum chemistry has become an indispensable tool for accurately predicting thermochemical properties. High-level ab initio calculations can provide data for compounds that are difficult to synthesize or handle experimentally.

## Computational Protocol: High-Accuracy Composite Methods

Methods like Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples (DLPNO-CCSD(T)) offer a "gold standard" level of accuracy for thermochemical predictions.[13][14]

- **Geometry Optimization:** The first step is to find the lowest energy 3D structure of the furan molecule. This is typically performed using a less computationally expensive method, such as Density Functional Theory (DFT) with a basis set like B3LYP-D3(BJ)/def2-TZVPP.
- **Vibrational Frequency Calculation:** At the optimized geometry, harmonic vibrational frequencies are calculated. This step confirms that the structure is a true energy minimum (no imaginary frequencies) and is used to compute the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and entropy.
- **Single-Point Energy Calculation:** A highly accurate single-point energy calculation is performed on the optimized geometry using the DLPNO-CCSD(T) method.<sup>[15]</sup> To achieve the highest accuracy, this energy is often extrapolated to the Complete Basis Set (CBS) limit by performing calculations with progressively larger basis sets (e.g., triple-zeta and quadruple-zeta).<sup>[16][17]</sup>
- **Isodesmic Reactions:** To minimize systematic errors in the calculations, the target furan derivative is included in a balanced hypothetical reaction (an isodesmic or homodesmotic reaction) where the number and types of chemical bonds are conserved on both sides of the equation. The enthalpy of reaction is calculated using the high-accuracy energies from the previous step. By using well-characterized reference compounds with accurately known experimental enthalpies of formation in the reaction, the unknown enthalpy of formation for the target furan can be determined with high precision, as many sources of computational error cancel out.

The following diagrams illustrate a typical computational workflow and the concept of an isodesmic reaction.



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**Caption:** A typical workflow for computational thermochemistry.

**Caption:** Conceptual diagram of an isodesmic reaction for error cancellation.

## Thermochemical Data of Substituted Furans

The following tables summarize key thermochemical data for furan and several of its important derivatives. The data is compiled from the NIST Chemistry WebBook and recent high-level computational studies. All values are for the gas phase at 298.15 K and 1 bar unless otherwise noted.

Table 1: Standard Molar Enthalpies of Formation ( $\Delta_f H^\circ_{\text{gas}}$ ) for Selected Furan Compounds

Compound	Formula	$\Delta_f H^\circ$ (kJ/mol)	Method	Reference
Furan	C <sub>4</sub> H <sub>4</sub> O	-34.9 ± 0.6	Experimental	[18]
2-Methylfuran	C <sub>5</sub> H <sub>6</sub> O	-77.4 ± 0.8	Experimental	[19]
2-Furaldehyde (Furfural)	C <sub>5</sub> H <sub>4</sub> O <sub>2</sub>	-151.2 ± 0.7	Experimental	[20]
5-Methyl-2-furaldehyde	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	-188.7 ± 1.2	Experimental	[21]
2,5-Dimethylfuran	C <sub>6</sub> H <sub>8</sub> O	-120.3	DLPNO-CCSD(T)/CBS	
2-Acetylfuran	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	-148.0	DLPNO-CCSD(T)/CBS	
Furfuryl alcohol	C <sub>5</sub> H <sub>6</sub> O <sub>2</sub>	-232.0	DLPNO-CCSD(T)/CBS	
5-Nitro-2-furaldehyde	C <sub>5</sub> H <sub>3</sub> NO <sub>4</sub>	-144.1 ± 7.5	Experimental	[22][23]

Table 2: Standard Molar Entropy ( $S^\circ_{\text{gas}}$ ) and Heat Capacity ( $C_{p,\text{gas}}$ ) for Selected Furan Compounds

Compound	Formula	S° <sub>gas</sub> (J/mol·K)	Cp, <sub>gas</sub> (J/mol·K)	Reference
Furan	C <sub>4</sub> H <sub>4</sub> O	265.89	65.48	[24]
2-Methylfuran	C <sub>5</sub> H <sub>6</sub> O	305.81	89.66	[25]
2-Furaldehyde (Furfural)	C <sub>5</sub> H <sub>4</sub> O <sub>2</sub>	313.34	88.62	[20]

Note: Data from computational studies are derived from recent literature which often provides extensive tables of values. The values presented here are a representative selection.

## Conclusion and Future Outlook

The thermochemical properties of substituted furan compounds are essential for a wide range of scientific and industrial applications. While experimental techniques like combustion calorimetry provide benchmark data, they are resource-intensive. Modern high-level computational methods, particularly when paired with strategies like isodesmic reactions, have demonstrated the ability to predict these properties with accuracy rivaling that of experimental measurements.

Despite significant progress, there remain discrepancies between experimental and theoretical values for certain derivatives, highlighting the need for continued high-precision experimental work to validate and refine computational models. The continued synergy between advanced computational chemistry and precise calorimetry will be crucial in expanding the thermochemical database for furan derivatives, thereby enabling more efficient and innovative applications in drug discovery, renewable energy, and chemical manufacturing.

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